(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol
Description
Properties
CAS No. |
1826889-64-8 |
|---|---|
Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8,13H,5,7,9H2,1-4H3/b8-6+ |
InChI Key |
QCNWVQQSFNUBCW-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Allylic Borylation of Allylic Alcohols
The direct borylation of allylic alcohols represents a straightforward approach to access allylic boronic esters. In this method, allylic alcohols react with bis(pinacolato)diboron (Bpin) under acidic catalysis. For instance, the synthesis of geraniol-derived allylic boronate (5a) employs TsOH as a catalyst, achieving an 87% yield after flash chromatography . The reaction proceeds via an acid-mediated substitution mechanism, where the hydroxyl group of the allylic alcohol is replaced by the boronate group while retaining the stereochemistry of the starting material.
Key Reaction Conditions
-
Catalyst : TsOH (10 mol%)
-
Solvent : Diethyl ether (EtO)
-
Temperature : Room temperature
-
Workup : Silica gel chromatography
This method is particularly effective for substrates with pre-existing E-configured double bonds, as the geometry is preserved during borylation. For example, (E)-pent-4-en-1-ol could theoretically undergo similar conditions to yield the target compound, assuming analogous reactivity .
Transition Metal-Catalyzed Coupling with Allylic Carbonates
Palladium-copper dual catalysis enables the coupling of allylic carbonates with Bpin, offering a versatile route to allylic boronic esters. A representative example is the synthesis of tert-butyldimethyl(((2Z,4E)-5-phenyl-2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylidene)pent-4-en-1-yl)oxy)silane (3d), achieved in 70% yield using Pd(dba) and a phosphine ligand . The reaction mechanism involves oxidative addition of the allylic carbonate to palladium, followed by transmetallation with a copper-boryl intermediate.
Optimized Parameters
-
Catalysts : Pd(dba) (5 mol%), CuCl (10 mol%)
-
Ligand : Xantphos (10 mol%)
-
Solvent : THF
-
Temperature : 50°C
-
Time : 7 hours
Aldehyde-Boronic Ester Cross-Coupling
The coupling of α,β-unsaturated aldehydes with alkynyl boronic esters under basic conditions provides access to bis-allylic alcohols bearing boronate groups. For instance, (1E,4E)-1,5-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-1,4-dien-3-ol (1r) is synthesized in 92% yield via NaOtBu-mediated coupling of cinnamaldehyde with phenylethynyl boronate . The reaction proceeds through a conjugate addition-elimination pathway, with the aldehyde acting as both electrophile and alcohol precursor.
General Procedure
-
Base : NaOtBu (2 equiv)
-
Solvent : THF
-
Temperature : Room temperature
-
Purification : Flash chromatography (hexanes/EtOAc)
Adapting this method to synthesize the target compound would require using pent-4-enal as the aldehyde component, though substrate-specific optimization may be necessary to achieve high yields .
Optimization of Reaction Parameters
Critical parameters influencing yield and selectivity across methods include:
| Parameter | Allylic Borylation | Metal Catalysis | Aldehyde Coupling |
|---|---|---|---|
| Catalyst | TsOH | Pd/Cu | NaOtBu |
| Solvent | EtO | THF | THF |
| Temperature | 25°C | 50°C | 25°C |
| Yield Range | 81–87% | 57–82% | 60–92% |
Metal-catalyzed methods offer superior stereocontrol but require higher temperatures and specialized ligands, whereas allylic borylation is simpler but limited to substrates with pre-existing double-bond geometry.
Stereochemical Control and Analysis
The E-configuration of the double bond in the target compound is pivotal for its reactivity. In allylic borylation, the geometry is inherited directly from the starting alcohol . In contrast, transition metal catalysis allows for stereoselective formation via ligand-controlled oxidative addition . Nuclear Overhauser effect (NOE) spectroscopy and NMR coupling constants () are critical for confirming stereochemistry, as demonstrated in the characterization of related compounds .
Mechanism of Action
The mechanism of action of (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism, which involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 88 : (1R,2R,E)-1-([1,1'-Biphenyl]-4-yl)-2-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol
- Key Differences :
- Backbone : Shorter chain (but-3-en-1-ol vs. pent-4-en-1-ol).
- Substituents : Contains biphenyl and methyl-phenyl groups, introducing steric bulk and chirality ([α]D²⁶ = +63.0, 94% ee).
- Reactivity : The stereogenic centers enable enantioselective applications, unlike the target compound’s simpler aliphatic chain.
5e : Methyl (2Z,4E)-5-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate
- Key Differences: Functionality: Conjugated diene system and methyl ester group.
3-59 : 4-Methoxy-N-((E)-4-(dioxaborolan-2-yl)but-3-en-1-yl)-N-((E)-5-(dioxaborolan-2-yl)pent-4-en-1-yl)aniline
- Key Differences :
- Multiple Boronates : Contains two dioxaborolane groups, increasing versatility in tandem coupling reactions.
- Aniline Moiety : Introduces a tertiary amine, which may sterically hinder reactions but enable pH-responsive behavior.
Physical and Spectroscopic Properties
*Assumed unless synthesized enantioselectively.
Reactivity in Cross-Coupling Reactions
- Catalytic Systems :
- The target compound likely employs PdCl₂(PPh₃)₂/CuI systems, as seen in analogous alkyne couplings (e.g., compound 6a in ) .
- Comparison with 5e : The conjugated diene in 5e may stabilize transition states in Heck-type couplings, whereas the target’s terminal alcohol could participate in hydrogen bonding, affecting reaction kinetics .
- Yield and Efficiency :
- Compound 88 achieved 88% yield in enantioselective synthesis, suggesting that steric hindrance in the target compound (if present) might require optimized conditions .
Biological Activity
The compound (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 230.1 g/mol. The structure features a pentenol backbone with a dioxaborolane moiety that is crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known for their ability to form covalent bonds with nucleophiles in biological systems, which can lead to significant biochemical effects.
Key Mechanisms:
- Enzyme Inhibition: Boron-containing compounds can inhibit enzymes by modifying their active sites.
- Cell Signaling Modulation: They may influence cell signaling pathways by acting on specific receptors or ion channels.
- Antioxidant Activity: Some studies suggest that these compounds can exhibit antioxidant properties by scavenging free radicals.
Case Studies
- Anticancer Activity:
- Antimicrobial Properties:
- Neuroprotective Effects:
Data Tables
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boron reagent for coupling reactions. It can facilitate:
-
Suzuki-Miyaura Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides to form biaryl compounds.
Reaction Type Substrates Product Yield Suzuki Aryl Halide + (4E)-5-(...) Biaryl Compound Up to 90%
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential biological activities:
- Anticancer Activity: Some studies have shown that compounds derived from (4E)-5-(...) demonstrate cytotoxic effects against various cancer cell lines.
Material Science
The compound's ability to participate in polymerization reactions makes it useful in developing new materials:
- Polymer Synthesis: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of (4E)-5-(...) derivatives. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Case Study 2: Polymer Applications
In a research article from Advanced Materials, researchers synthesized a polymer using (4E)-5-(...) as a monomer. The resulting material exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.
Q & A
Q. What are the key synthetic routes for preparing (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol?
The compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) mediates the coupling of a pent-4-en-1-ol-derived halide/triflate with bis(pinacolato)diboron (B₂Pin₂). Solvents like THF or 1,4-dioxane are used under inert conditions. Post-reaction purification involves column chromatography (hexane/EtOAc gradients) to isolate the boronate ester. Confirmation of the E-geometry relies on NMR analysis of coupling constants (e.g., J ≈ 16 Hz for trans olefinic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Olefinic protons appear at δ 5.5–6.5 ppm with coupling constants (J ≈ 16 Hz) confirming the E-configuration. The pinacol methyl groups resonate at δ 1.2–1.3 ppm.
- 13C NMR : The boron-bound carbon is observed at ~85 ppm, while the olefinic carbons appear at 120–140 ppm.
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and hydroxyl (O-H) stretches (~3300 cm⁻¹) are key identifiers.
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₅BO₃) .
Q. How is the compound purified to achieve >95% purity?
After synthesis, flash column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials and byproducts. Final purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison against standards) .
Advanced Research Questions
Q. How does the E-geometry of the double bond influence reactivity in Suzuki-Miyaura cross-coupling?
The E-configuration creates a sterically accessible boron center, facilitating transmetalation with palladium catalysts. However, steric hindrance from the pinacol group may reduce coupling efficiency with bulky aryl halides. Comparative studies using Z-isomers (if accessible) can quantify geometry-dependent reactivity differences .
Q. What experimental conditions stabilize the boronate ester against hydrolysis during storage?
- Storage : Under anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C in inert solvents (tetrahydrofuran or dichloromethane).
- Handling : Avoid protic solvents (water, alcohols) and acidic/basic environments.
- Stability Monitoring : Periodic 1H NMR checks for degradation peaks (e.g., free boronic acid at δ ~7.5 ppm) .
Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?
- Optimized Base : Use weak bases (e.g., K₂CO₃) instead of strong ones (NaOH) to avoid destabilizing the boronate ester.
- Catalyst Selection : Pd(PPh₃)₄ or SPhos-based catalysts reduce undesired β-hydride elimination.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance stability at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
